molecular formula C21H16ClN7O3 B14115253 7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14115253
M. Wt: 449.8 g/mol
InChI Key: CQOBARKRZDPTCI-UHFFFAOYSA-N
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Description

“7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione” typically involves multi-step organic reactions. The starting materials often include purine derivatives and indole compounds. The reaction conditions may involve:

    Solvents: Common solvents like dimethyl sulfoxide (DMSO), ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques like crystallization, distillation, and chromatography are often employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Biologically, purine derivatives are known for their role in cellular processes. This compound may be studied for its potential effects on cellular metabolism and signaling pathways.

Medicine

In medicine, such compounds are often investigated for their therapeutic potential. They may exhibit anti-inflammatory, antiviral, or anticancer activities.

Industry

Industrially, the compound may be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of “7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in cocoa.

    Allopurinol: A purine analog used to treat gout.

Uniqueness

The uniqueness of “7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione” lies in its specific structure, which may confer unique biological activities and therapeutic potential compared to other purine derivatives.

Properties

Molecular Formula

C21H16ClN7O3

Molecular Weight

449.8 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C21H16ClN7O3/c1-28-17-16(19(31)25-21(28)32)29(10-11-6-2-4-8-13(11)22)20(24-17)27-26-15-12-7-3-5-9-14(12)23-18(15)30/h2-9,23,30H,10H2,1H3,(H,25,31,32)

InChI Key

CQOBARKRZDPTCI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N=NC3=C(NC4=CC=CC=C43)O)CC5=CC=CC=C5Cl

Origin of Product

United States

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